molecular formula C25H27N5O4S B2421239 2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide CAS No. 1358710-17-4

2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2421239
CAS No.: 1358710-17-4
M. Wt: 493.58
InChI Key: FPTFGVNMQRQOPK-UHFFFAOYSA-N
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Description

2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a novel synthetic compound featuring a pyrazolopyrimidine core, a scaffold known for its diverse biological activity. This molecule is of significant interest in medicinal chemistry and pharmacological research, particularly in the exploration of kinase inhibition. The structure is engineered with key pharmacophores, including the 1-ethyl-3-methyl substitution on the pyrazolopyrimidine ring and the thioether-linked acetamide group bearing a 4-methoxyphenyl moiety. These features are characteristic of compounds designed to interact with the adenine-binding region of various protein kinases . Researchers can utilize this chemical as a key intermediate or a lead compound for developing new therapeutic agents, with potential applications in oncology, immunology, and signal transduction pathway analysis. Its mechanism of action is hypothesized to involve the potent and selective inhibition of specific kinase targets, thereby modulating critical cellular processes such as proliferation and apoptosis. As a high-quality reference standard, it is invaluable for hit-to-lead optimization, structure-activity relationship (SAR) studies, and in vitro biochemical assays. This product is offered with comprehensive analytical data, including HPLC and mass spectrometry, to ensure identity and purity for your research. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes. This compound is available through select specialized chemical suppliers .

Properties

IUPAC Name

2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O4S/c1-5-30-23-22(16(2)28-30)27-25(29(24(23)32)14-17-7-6-8-20(13-17)34-4)35-15-21(31)26-18-9-11-19(33-3)12-10-18/h6-13H,5,14-15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTFGVNMQRQOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Substituted pyrazolopyrimidines like this compound are of significant interest due to their potential as therapeutic agents. They may exhibit various biological activities including:

  • Anticancer Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : The structure suggests potential inhibition of inflammatory pathways, possibly through modulation of key enzymes involved in inflammation.
  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against a range of bacterial and fungal pathogens.

Case Studies and Research Findings

While specific case studies on this exact compound are scarce, research on related pyrazolopyrimidine derivatives provides insights into potential applications:

  • Anticancer Mechanisms : A study evaluating related compounds indicated that they could inhibit tumor growth by targeting specific signaling pathways involved in cell cycle regulation and apoptosis induction.
  • Anti-inflammatory Studies : In silico docking studies have suggested that derivatives may act as inhibitors of enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which play critical roles in inflammatory responses.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights their biological activities:

Compound NameStructural FeaturesBiological Activity
1-Ethyl-6-(3-methoxyphenyl)methyl-pyrazolo[4,3-d]pyrimidinePyrazolo[4,3-d]pyrimidine coreAnticancer, anti-inflammatory
1-Ethyl-6-(4-methoxyphenyl)methyl-pyrazolo[4,3-d]pyrimidineSimilar core with different substituentsAntimicrobial

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Pyrazolo[4,3-d]pyrimidine Core : This may involve condensation reactions between appropriate starting materials.
  • Functionalization : Subsequent steps introduce the sulfanyl and acetamide groups through nucleophilic substitutions or acylation reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield and purity?

  • The compound is synthesized via multi-step organic reactions, including nucleophilic substitution, cyclization, and sulfanyl group incorporation. Key intermediates (e.g., pyrazolo-pyrimidinone cores) are prepared using methods described for structurally analogous compounds, such as coupling reactions with thioacetamide derivatives . Optimization involves adjusting reaction conditions (temperature, solvent polarity) and employing protecting groups for sensitive moieties (e.g., methoxyphenyl groups). Purity is assessed via HPLC (>95%) and LC-MS, with recrystallization in ethanol/water mixtures to remove byproducts .

Q. How can researchers confirm the structural identity of this compound?

  • Use a combination of 1H/13C NMR to verify substituent positions (e.g., methoxy groups at 3- and 4-positions) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. X-ray crystallography (using SHELX programs ) is recommended for resolving ambiguities in stereochemistry or tautomeric forms. For example, SHELXL refinement can model disorder in the pyrazolo-pyrimidinone ring system .

Q. What analytical techniques are critical for assessing stability under experimental conditions?

  • Conduct accelerated stability studies in solvents (DMSO, PBS) at 25°C and 40°C, monitoring degradation via HPLC. Thermo-gravimetric analysis (TGA) identifies decomposition temperatures, while FT-IR detects hydrolytic cleavage of the sulfanyl or acetamide groups. For light-sensitive moieties (e.g., methoxyphenyl), UV-vis spectroscopy under controlled illumination is advised .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Systematic substitution of the pyrimidinone core and acetamide side chain is critical. For example:

  • Replace the 3-methoxyphenyl group with halogenated or bulkier aryl rings to enhance target binding .
  • Modify the ethyl group at N1 to cyclopropyl or tert-butyl to alter pharmacokinetics .
  • Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinase domains) .
    • Validate changes via in vitro assays (IC50 measurements) and compare with computational predictions to refine models .

Q. What computational strategies can predict non-covalent interactions influencing crystallinity or solubility?

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrogen bonding between the sulfanyl group and solvent molecules. Molecular dynamics simulations (e.g., GROMACS) assess packing efficiency in crystal lattices, which correlates with solubility . For example, methoxy groups may form CH-π interactions that reduce aqueous solubility, guiding the design of hydrophilic analogs .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Statistical Design of Experiments (DoE) identifies confounding variables (e.g., buffer pH, serum proteins). For instance, use a factorial design to test the compound’s IC50 under varying ATP concentrations in kinase assays .
  • Cross-validate results with orthogonal methods:

  • Compare enzyme inhibition (e.g., fluorescence polarization) with cellular viability (MTT assays) .
  • Replicate studies in multiple cell lines to exclude cell-specific artifacts .

Methodological Considerations

Q. What strategies mitigate challenges in scaling up synthesis for preclinical testing?

  • Flow chemistry improves reproducibility of exothermic steps (e.g., cyclization reactions). For example, a continuous-flow reactor with temperature control (±1°C) prevents thermal degradation .
  • Green chemistry principles (e.g., replacing DMF with cyclopentyl methyl ether) reduce toxicity and simplify purification .

Q. How can crystallographic data be leveraged to optimize formulation?

  • Analyze crystal packing (via Mercury software) to identify polymorphs. For instance, a monoclinic P21/c form may exhibit better compressibility for tablet formulation than an orthorhombic form . Pair with dynamic vapor sorption (DVS) to assess hygroscopicity, which impacts shelf life .

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